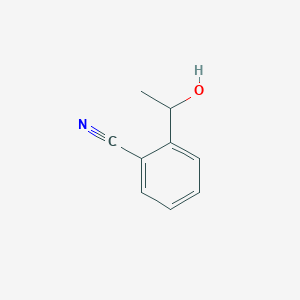

2-(1-Hydroxyethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUYOBOUUVMQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Spectroscopic Guide to 2-(1-Hydroxyethyl)benzonitrile and Its Isomers: An In-Depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxyethyl)benzonitrile is a member of a class of aromatic compounds that hold significant interest in medicinal chemistry and materials science. The interplay of the nitrile, hydroxyl, and substituted benzene functionalities imparts unique electronic and steric properties, making it and its isomers valuable synthons for the development of novel therapeutic agents and functional materials. A thorough understanding of the spectroscopic characteristics of these molecules is paramount for their unambiguous identification, purity assessment, and the elucidation of their roles in various chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. While publicly available experimental data for the ortho isomer is limited, this guide will leverage established principles of spectroscopy and available data for the corresponding meta and para isomers to provide a robust framework for spectral interpretation. By understanding the influence of substituent position on the spectroscopic signatures, researchers can confidently identify and characterize these important chemical entities.

Molecular Structure and Its Spectroscopic Implications

The core structure of (1-hydroxyethyl)benzonitrile isomers consists of a benzene ring substituted with a cyano (-C≡N) group and a 1-hydroxyethyl [-CH(OH)CH₃] group. The relative positions of these two substituents (ortho, meta, or para) profoundly influence the electronic environment of each atom and bond within the molecule, leading to distinct and predictable differences in their NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides a map of the different types of protons in a molecule. Key parameters include the chemical shift (δ), which indicates the electronic environment of a proton, the integration, which reveals the relative number of protons of each type, and the multiplicity (splitting pattern), which provides information about neighboring protons.

Expected ¹H NMR Spectral Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| -CH₃ | ~1.5 | Doublet | Split by the adjacent methine proton. |

| -OH | Variable (Broad Singlet) | Singlet | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

| -CH(OH)- | ~5.0-5.5 | Quartet | Split by the three protons of the adjacent methyl group. Its proximity to the nitrile group in the ortho position may lead to a downfield shift compared to the other isomers. |

| Aromatic Protons | ~7.4-7.8 | Multiplet | The four aromatic protons will exhibit complex splitting patterns due to their proximity to two different substituents. The ortho-substitution pattern typically leads to a more complex and spread-out aromatic region compared to the more symmetrical meta and para isomers. |

Comparative Analysis with Isomers:

-

4-(1-Hydroxyethyl)benzonitrile (Para-isomer): The aromatic region is typically simpler, often showing two distinct doublets (or an AA'BB' system) due to the symmetry of the molecule.

-

3-(1-Hydroxyethyl)benzonitrile (Meta-isomer): The aromatic region will be more complex than the para-isomer but may be less complex than the ortho-isomer, often showing four distinct multiplets.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| -CH(OH)- | ~65-70 |

| Aromatic C-CN | ~110-115 |

| -C≡N | ~118-120 |

| Aromatic CH | ~125-135 (Multiple peaks) |

| Aromatic C-CH(OH) | ~145-150 |

Key Differentiating Features for Isomers:

The chemical shifts of the quaternary aromatic carbons (the one bearing the cyano group and the one bearing the hydroxyethyl group) are particularly sensitive to the substitution pattern and can be a key diagnostic tool for distinguishing between the isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3600-3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| -CH₃, -CH- | C-H Stretch | 2980-2850 |

| -C≡N | Nitrile Stretch | 2240-2220 (Strong, Sharp) |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| C-O | C-O Stretch | 1260-1000 |

| Aromatic C-H Bending | Out-of-plane bending | 900-675 |

The position of the C-H out-of-plane bending bands in the fingerprint region can sometimes provide clues about the substitution pattern of the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉NO, with a molecular weight of approximately 147.17 g/mol .

Expected Mass Spectrum Fragmentation:

-

Molecular Ion Peak (M⁺): A peak at m/z = 147 is expected.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) to give a fragment at m/z = 132.

-

Loss of water (-H₂O) from the molecular ion.

-

Cleavage of the C-C bond between the aromatic ring and the hydroxyethyl group.

-

The relative intensities of these fragment ions can provide further structural information.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically results in a prominent molecular ion peak.

-

Data Acquisition: The mass spectrum is recorded by the detector, showing the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

Caption: Correlation of molecular fragments with expected NMR and IR signals.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The structural elucidation of this compound and its isomers is a critical step in their application in research and development. This guide has provided a detailed framework for interpreting the NMR, IR, and MS spectra of these compounds. By understanding the fundamental principles of these spectroscopic techniques and the influence of isomeric substitution patterns, researchers can confidently identify and characterize these molecules. The predictive analysis for this compound, based on established chemical principles and data from its isomers, offers a valuable resource in the absence of readily available experimental spectra and underscores the power of a holistic spectroscopic approach.

References

- While specific spectral data for this compound is not widely published, the principles of spectroscopic interpretation are well-established in numerous organic chemistry textbooks and spectroscopic resources.

-

PubChem. PubChem Compound Summary for CID 583335, 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. PubChem Compound Summary for CID 11228875, 3-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 2-(1-Hydroxyethyl)benzonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 182964-49-4). As specific safety data for this compound is limited, this guide synthesizes information from structurally analogous compounds, primarily benzonitrile and other substituted benzonitriles, to establish a robust and scientifically grounded safety protocol. This approach is designed to empower researchers, scientists, and drug development professionals to manage the risks associated with this chemical class effectively.

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. This compound is an aromatic compound featuring both a nitrile and a secondary alcohol functional group.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number | 182964-49-4 | [1] |

| Topological Polar Surface Area | 44.02 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Note: Most properties are computationally derived and should be used as estimates.

Section 2: Hazard Identification and Toxicological Profile

A complete toxicological profile for this compound is not available. Therefore, the hazard assessment is based on the GHS classification of the structurally similar 4-(1-Hydroxyethyl)benzonitrile and the known toxicology of the parent compound, benzonitrile.[2][3] The benzonitrile moiety is the primary driver of toxicity.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Toxicological Rationale:

-

Acute Effects: Exposure to benzonitriles can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] High-level exposure through inhalation or skin contact may lead to symptoms such as headache, dizziness, nausea, convulsions, and respiratory distress.[3][5][6]

-

Mechanism of Toxicity: Unlike aliphatic nitriles, aromatic nitriles like benzonitrile are not primarily metabolized to release cyanide in the body.[5][7] Their toxicity is associated with the intact molecule, which can act as a metabolic uncoupler.[7]

-

Chronic Effects: Repeated exposure to benzonitrile may cause damage to the liver and central nervous system.[3]

Section 3: Risk Mitigation: The Hierarchy of Controls

A proactive approach to safety prioritizes the elimination or reduction of hazards at their source. This is best visualized through the hierarchy of controls, where engineering and administrative controls are implemented before relying on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety strategies.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work involving this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[8] This is critical to mitigate the risk of inhaling harmful vapors or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

Administrative Controls: Standard Operating Procedures (SOPs)

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Areas: Establish a designated area within the lab specifically for working with this compound.[9] Clearly label the area with appropriate hazard warnings.

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accidental exposure.[9]

-

Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[8][10] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[3][8][10]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.[11]

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[6] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[6]

-

Skin Protection:

-

Lab Coat: A full-length laboratory coat must be worn and kept fastened.

-

Gloves: Wear appropriate chemical-resistant gloves. Based on data for benzonitrile, butyl rubber or polyvinyl alcohol gloves are recommended.[6] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin.[12]

-

-

Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. If engineering controls are not feasible, a comprehensive respiratory protection program must be implemented in accordance with OSHA standards.

Section 4: Experimental Protocols for Safe Handling and Storage

Adherence to validated protocols is the cornerstone of laboratory safety.

Standard Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly. Confirm the location of the nearest safety shower and eyewash station.

-

Aliquotting:

-

If the compound is a solid, carefully weigh it within the fume hood or a ventilated balance enclosure to prevent inhalation of dust.[9]

-

If it is a liquid, use a calibrated pipette or syringe for transfers.

-

-

Procedure: Conduct all manipulations within the fume hood sash at the lowest practical height. Use secondary containment (e.g., a tray) to contain potential spills.[9]

-

Post-Handling: Tightly close the container. Decontaminate all work surfaces thoroughly. Remove contaminated PPE and dispose of it in the designated hazardous waste stream. Wash hands thoroughly.[3][9]

Storage Requirements

-

Store this compound in a tightly sealed, clearly labeled container.[12]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12][13][14]

-

Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

-

Store in a designated cabinet for toxic or hazardous materials.

Section 5: Emergency Response Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][13] Seek medical attention if irritation develops or persists.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

Spill and Leak Response

Caption: A decision workflow for responding to a chemical spill.

Protocol for a Small, Controllable Spill:

-

Ensure the area is well-ventilated (fume hood is on).

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3]

-

Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[12]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

-

This compound is expected to be a combustible liquid.[3][14]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][12] Do not use a straight stream of water.

-

Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and hydrogen cyanide, may be generated.[3][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not dispose of this chemical down the drain or in general trash.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[13]

References

- Covestro. (n.d.).

- Cole-Parmer. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

- New Jersey Department of Health. (n.d.). Hazard Summary: Benzonitrile.

- Haz-Map. (n.d.). Benzonitrile - Hazardous Agents.

- CymitQuimica. (2024). Safety Data Sheet - 4-(2-Hydroxyethoxy)benzonitrile.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- CDH Fine Chemical. (n.d.).

- Sigma-Aldrich. (2026).

- PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile.

- Fisher Scientific. (2025).

- ChemScene. (n.d.). This compound.

- University of California, Santa Cruz. (n.d.).

- BioProcess International. (2021).

- PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile.

- Cornell University Environmental Health and Safety. (n.d.). Guidelines for Working with Particularly Hazardous Substances.

- BLD Pharm. (n.d.). 2-Hydroxybenzonitrile.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Benzonitrile - Hazardous Agents | Haz-Map [haz-map.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. bpi.bioprocessintl.com [bpi.bioprocessintl.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Catalytic Reduction of 2-Acetylbenzonitrile to 2-(1-Hydroxyethyl)benzonitrile

Introduction: The Strategic Importance of Chemoselective Ketone Reduction

The selective transformation of one functional group in the presence of others within a polyfunctional molecule is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical development. The catalytic reduction of 2-acetylbenzonitrile to 2-(1-hydroxyethyl)benzonitrile serves as a prime example of such a challenge. The target molecule, this compound, is a valuable synthetic intermediate, with the secondary alcohol offering a handle for further functionalization, while the nitrile group can be elaborated into a variety of nitrogen-containing heterocycles or other functionalities. The primary difficulty in this transformation lies in the chemoselective reduction of the ketone moiety without affecting the chemically sensitive nitrile group, which is also susceptible to reduction under many hydrogenation conditions.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on achieving this selective reduction through catalytic hydrogenation, focusing on catalyst selection, mechanistic considerations, and a comprehensive experimental protocol.

Mechanism and Catalyst Selection: Navigating the Path to Chemoselectivity

The catalytic hydrogenation of a ketone to a secondary alcohol typically proceeds via the addition of two hydrogen atoms across the carbonyl double bond. This process is facilitated by a catalyst, which adsorbs both the substrate and hydrogen, lowering the activation energy of the reaction. However, in the case of 2-acetylbenzonitrile, the nitrile group presents a competing site for hydrogenation, which can lead to the formation of primary, secondary, or even tertiary amines.[2] Therefore, the key to a successful synthesis of this compound lies in the judicious choice of a catalytic system that exhibits high selectivity for the ketone reduction.

Several factors influence the chemoselectivity of this reaction, including the nature of the catalyst, the solvent, and the reaction conditions. While powerful reducing agents like lithium aluminum hydride would readily reduce both functional groups, catalytic hydrogenation offers a more tunable and industrially scalable approach.[3]

Catalyst Choice: A Critical Determinant of Selectivity

-

Modified Palladium on Carbon (Pd/C): Standard Pd/C is a highly active hydrogenation catalyst and often leads to the reduction of both ketones and nitriles.[4] However, its selectivity can be significantly altered by the addition of catalyst poisons or modifiers. One effective strategy involves the use of ethylenediamine (en) as a modifier for the Pd/C catalyst. The ethylenediamine is believed to form a complex with the palladium surface, which attenuates its activity towards the nitrile group while still allowing for the hydrogenation of the ketone.[1] This approach provides a robust method for the desired chemoselective transformation.

-

Raney Nickel: Raney Nickel is another widely used hydrogenation catalyst, particularly for the reduction of ketones.[5] Its selectivity in the presence of nitriles can be influenced by reaction conditions such as temperature, pressure, and the presence of additives.[6] While potentially effective, careful optimization is often required to prevent over-reduction of the nitrile.

-

Homogeneous Catalysts: Advanced homogeneous catalysts, such as those based on manganese or cobalt pincer complexes, have shown remarkable selectivity in the hydrogenation of polar functional groups.[3] These catalysts offer the advantage of high tunability of their steric and electronic properties, which can be leveraged to achieve high chemoselectivity. However, they can be more expensive and require more stringent reaction conditions compared to heterogeneous catalysts.

For the purpose of this protocol, we will focus on the use of a modified Pd/C catalyst, given its accessibility and the documented success in achieving the desired selectivity.

Reaction Pathway: Catalytic Hydrogenation of 2-Acetylbenzonitrile

Sources

- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0354991A1 - Process for the hydrogenation of alpha-, beta-unsaturated ketones - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 2-(1-Hydroxyethyl)benzonitrile

Introduction

2-(1-Hydroxyethyl)benzonitrile is a valuable bifunctional molecule increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring both a hydroxyl group and a nitrile moiety on a benzene ring, provides versatile handles for further chemical transformations. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. This guide provides detailed, field-proven protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in the principles of organic chemistry and are designed to be self-validating through in-process monitoring.

Understanding the Impurity Profile: A Synthesis-Forward Approach

Effective purification begins with a thorough understanding of the potential impurities. A common and efficient method for the synthesis of this compound is the reduction of 2-acetylbenzonitrile, typically employing a mild reducing agent such as sodium borohydride (NaBH₄)[1][2].

*dot graph TD { subgraph "Synthetic Pathway" A[2-Acetylbenzonitrile] -- "NaBH₄, Methanol" --> B(Borate Ester Intermediate); B -- "Aqueous Work-up" --> C[this compound]; end }

Caption: Synthesis of this compound via reduction of 2-acetylbenzonitrile.

This synthetic route informs the primary impurity profile we aim to address:

-

Unreacted Starting Material: The main impurity is typically the starting ketone, 2-acetylbenzonitrile.

-

By-products of Reduction: While NaBH₄ is selective for ketones, minor over-reduction or side reactions are possible, though generally minimal under controlled conditions.

-

Inorganic Salts: The work-up procedure introduces inorganic salts (e.g., borates) that must be removed.

The key to a successful purification is the effective separation of the more polar alcohol product from the less polar starting ketone.

Physicochemical Properties for Purification Strategy

A successful purification strategy leverages the differences in the physical and chemical properties between the desired compound and its impurities.

| Property | This compound (Product) | 2-Acetylbenzonitrile (Impurity) | Rationale for Separation |

| Polarity | More Polar (due to -OH group) | Less Polar | This difference is the cornerstone of chromatographic separation. The product will have a stronger affinity for polar stationary phases (like silica gel) and lower mobility in non-polar solvent systems. |

| Solubility | Generally soluble in polar organic solvents (e.g., ethanol, ethyl acetate). Solubility in non-polar solvents (e.g., hexanes) is expected to be lower than the ketone. | Soluble in a wider range of organic solvents, including less polar ones. | Differential solubility is key for developing an effective recrystallization protocol. |

| Hydrogen Bonding | Capable of hydrogen bonding (donor and acceptor)[3][4][5]. | Hydrogen bond acceptor only. | Enhances its polarity and influences its solubility characteristics. |

Purification Workflow: A Multi-Step Approach for High Purity

A robust purification strategy for this compound involves a sequential combination of techniques, each targeting different types of impurities.

Caption: A comprehensive workflow for the purification of this compound.

Part 1: Liquid-Liquid Extraction (Aqueous Work-up)

Objective: To quench the reduction reaction and remove inorganic by-products and the reaction solvent (methanol).

Underlying Principles:

The work-up procedure for a sodium borohydride reduction serves two main purposes: to decompose any remaining NaBH₄ and to hydrolyze the intermediate borate ester to the desired alcohol. This is typically achieved by adding an aqueous acid, which also neutralizes the basic reaction mixture. Subsequent extraction with an organic solvent immiscible with water allows for the separation of the organic product from the aqueous layer containing inorganic salts.

Detailed Protocol:

-

Reaction Quenching:

-

Cool the reaction mixture (from the reduction of 2-acetylbenzonitrile in methanol) to 0 °C in an ice bath.

-

Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise with stirring until the effervescence ceases and the pH of the solution is neutral to slightly acidic (pH ~6-7). This step neutralizes excess borohydride and hydrolyzes the borate ester.

-

-

Solvent Removal:

-

Transfer the quenched reaction mixture to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. This step is crucial as methanol is soluble in both water and many organic solvents, which can complicate the subsequent extraction.

-

-

Extraction:

-

To the remaining aqueous residue, add deionized water (approximately 20 mL for a 1 g scale reaction) and ethyl acetate (EtOAc) (approximately 20 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate. The desired product will be in the upper organic layer (ethyl acetate).

-

Drain the lower aqueous layer and set it aside.

-

Extract the aqueous layer two more times with fresh ethyl acetate (2 x 15 mL).

-

Combine all the organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic layer with brine (saturated aqueous NaCl solution) (1 x 20 mL) to remove any remaining water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). The drying agent should be free-flowing when the solution is dry.

-

Filter the dried solution to remove the Na₂SO₄ and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a solid.

-

Part 2: Flash Column Chromatography

Objective: To separate the more polar this compound from the less polar unreacted 2-acetylbenzonitrile.

Causality Behind Experimental Choices:

Flash column chromatography is an ideal technique for this separation due to the significant polarity difference between the alcohol product and the ketone starting material[6]. Silica gel, a polar stationary phase, will retain the more polar alcohol more strongly than the ketone. By gradually increasing the polarity of the mobile phase (a solvent gradient), the ketone will elute first, followed by the pure alcohol. A mixture of hexanes and ethyl acetate is a standard and effective mobile phase for separating compounds of moderate polarity[7].

Detailed Protocol:

-

TLC Analysis (Method Development):

-

Dissolve a small amount of the crude product in ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a TLC chamber with a solvent system of 30% ethyl acetate in hexanes (7:3 hexanes:EtOAc).

-

Visualize the spots under UV light (254 nm). The product (alcohol) should have a lower Rf value (retention factor) than the starting material (ketone). An ideal Rf for the product for column chromatography is around 0.2-0.3[6]. Adjust the solvent polarity if necessary.

-

-

Column Preparation:

-

Select an appropriately sized flash chromatography column based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

-

Pack the column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes)[6].

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent like dichloromethane) onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

-

-

Elution:

-

Begin elution with a low polarity solvent mixture (e.g., 10% EtOAc in hexanes).

-

Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 50% ethyl acetate in hexanes.

-

Collect fractions and monitor their composition by TLC.

-

-

Fraction Analysis and Pooling:

-

Spot each collected fraction on a TLC plate and develop it in the same solvent system used for the initial analysis.

-

Identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Part 3: Recrystallization

Objective: To achieve the highest possible purity and obtain the product in a crystalline form.

Expertise in Solvent Selection:

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures[8]. For aromatic alcohols like this compound, a mixed solvent system often provides the best results. A common and effective choice is a mixture of a good solvent (in which the compound is quite soluble) and a poor solvent (in which the compound is less soluble)[9]. Ethyl acetate (a moderately polar "good" solvent) and hexanes (a non-polar "poor" solvent) are an excellent pair for this purpose.

Detailed Protocol:

-

Dissolution:

-

Place the product obtained from chromatography into an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

-

Inducing Crystallization:

-

While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy (the point of saturation).

-

If too much hexanes is added and the solution becomes very cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

-

-

Crystal Growth:

-

Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain the pure, crystalline this compound.

-

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

-

Thin-Layer Chromatography (TLC): A single spot should be observed.

-

Melting Point: A sharp melting point range indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

References

-

Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]

-

Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. [Link]

-

Purdue University. Alcohols and Ethers. [Link]

-

YouTube. Recrystallization Solvent Pair. [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Fiveable. Alcohols and Phenols | Organic Chemistry Class Notes. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Master Organic Chemistry. Alcohols - Nomenclature and Properties. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Analytical Characterization of 2-(1-Hydroxyethyl)benzonitrile

Abstract

This comprehensive technical guide provides detailed application notes and robust analytical protocols for the characterization of 2-(1-Hydroxyethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for achieving accurate and reproducible results. This document delineates step-by-step protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), underpinned by a rationale grounded in the physicochemical properties of the analyte. Furthermore, it addresses the critical aspects of method validation, ensuring the integrity and reliability of the analytical data generated.

Introduction: The Analytical Imperative for this compound

This compound is a chiral aromatic compound featuring both a hydroxyl and a nitrile functional group. This unique chemical architecture necessitates precise and accurate analytical methods to quantify the parent compound, identify and quantify any process-related impurities, and, where necessary, resolve its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal analytical techniques employed for these purposes.[1]

The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability. Given the presence of a polar hydroxyl group, this compound is amenable to HPLC analysis without derivatization. HPLC is recognized as a highly precise method for separating analytes, impurities, and degradation products, offering enhanced resolution and sensitivity.[2] For GC analysis, derivatization may be required to improve volatility and thermal stability, although direct analysis is also explored.

This guide provides a holistic approach, detailing not just the "how" but also the "why" behind the selection of specific chromatographic conditions. It is structured to empower the analytical scientist to not only replicate these methods but also to adapt and troubleshoot them effectively.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the cornerstone for the analysis of non-volatile and thermally labile compounds, making it an ideal first-line technique for this compound.[2] The following sections detail a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating compounds of moderate polarity.

Principle of RP-HPLC for this compound

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. By systematically altering the mobile phase composition (gradient elution), a fine-tuned separation from potential impurities can be achieved. Detection is typically performed using a UV-Vis detector, leveraging the aromatic chromophore of the benzonitrile moiety.

Experimental Protocol: Achiral RP-HPLC

This protocol is designed for the quantification of this compound and the separation of its potential impurities.

2.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (optional, for pH adjustment)

2.2.2. Instrumentation

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column thermostat

-

UV-Vis or Diode Array Detector (DAD)

2.2.3. Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for a wide range of polar and nonpolar compounds. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | A common organic modifier that provides good peak shape and elution strength for aromatic compounds. |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70-30% B; 18-20 min: 30% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring that both polar and nonpolar impurities are resolved from the main peak. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |

| Detection | UV at 230 nm | The benzonitrile moiety exhibits strong UV absorbance around this wavelength. |

2.2.4. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.

-

Sample Solution: Prepare the sample at a similar concentration to the working standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.

Chiral HPLC: Resolving the Enantiomers

As this compound is a chiral molecule, the separation of its enantiomers is often a regulatory requirement. This necessitates the use of a chiral stationary phase (CSP).

2.3.1. Principle of Chiral HPLC CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability.

2.3.2. Recommended Chiral HPLC Conditions

| Parameter | Recommended Condition | Rationale |

| Column | Chiral stationary phase (e.g., cellulose or amylose-based) | These phases provide the necessary stereospecific interactions for enantiomeric separation. |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) | Normal-phase chromatography is often more effective for chiral separations on polysaccharide-based CSPs. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Temperature can significantly impact chiral resolution; a controlled temperature is essential. |

| Detection | UV at 230 nm |

HPLC Method Validation

A validated HPLC method is crucial for ensuring the reliability of the results.[3][4] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For impurity analysis, the limits of detection (LOD) and quantification (LOQ) must also be established.[2]

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For this compound, direct injection is possible, but derivatization can improve peak shape and thermal stability.

Principle of GC for this compound

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile (carrier gas) and stationary phases. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. For identification, a Mass Spectrometer (MS) can be coupled to the GC.[5][6]

Experimental Protocol: GC-FID

This protocol provides a starting point for the GC analysis of this compound.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Dichloromethane (GC grade) or other suitable solvent

-

(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS)

3.2.2. Instrumentation

-

Gas chromatograph with a split/splitless injector

-

Flame Ionization Detector (FID)

-

Autosampler

3.2.3. Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A workhorse column for a wide range of compounds with good thermal stability. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A temperature program is necessary to elute the analyte in a reasonable time with good peak shape. |

| Detector | FID | A universal and robust detector for organic compounds. |

| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |

3.2.4. Sample and Standard Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane.

-

Sample Solution: Prepare the sample at a similar concentration to the working standard using the same solvent.

3.2.5. (Optional) Derivatization Protocol

-

Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a suitable silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

Conclusion

The analytical characterization of this compound can be effectively achieved using both HPLC and GC. The choice of method will depend on the specific analytical goals, such as routine purity assessment, impurity profiling, or enantiomeric separation. The protocols provided in this guide serve as a robust starting point for method development and validation. It is imperative that any method is fully validated according to regulatory guidelines to ensure the generation of high-quality, reliable, and reproducible data.

References

-

ResearchGate. (n.d.). GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile. Retrieved from [Link]

-

In-Silico Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. Retrieved from [Link]

-

National Institutes of Health. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Retrieved from [Link]

-

LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]

-

Supplementary Information. (n.d.). Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Retrieved from [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzonitrile. In PubChem. Retrieved from [Link]

-

EDP Sciences. (n.d.). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Retrieved from [Link]

-

International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Retrieved from [Link]

-

ACS Omega. (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-[(2-hydroxyethyl)amino]benzonitrile. Retrieved from [Link]

Sources

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1-Hydroxyethyl)benzonitrile as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of an Underutilized Synthon

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(1-Hydroxyethyl)benzonitrile, a bifunctional aromatic compound, represents a compelling yet underutilized starting material for the synthesis of nitrogen-containing heterocycles. Its unique ortho-disubstituted pattern, featuring a secondary alcohol and a nitrile group, offers a latent reactivity profile for intramolecular cyclization reactions, paving the way for the stereoselective synthesis of valuable heterocyclic scaffolds.

This document serves as a detailed guide to the prospective applications of this compound in synthetic chemistry. As a Senior Application Scientist, the following protocols are presented not merely as a list of steps, but as a reasoned approach to harnessing the synthetic potential of this versatile molecule. While direct literature precedents for these specific transformations are emerging, the proposed pathways are grounded in established principles of organic reactivity and draw analogies from well-documented cyclization strategies.

Core Applications: A Gateway to Isoindolinones and Phthalazines

The juxtaposition of the hydroxyl and nitrile functionalities in this compound makes it an ideal precursor for the synthesis of fused bicyclic systems. Of particular interest is its potential to serve as a direct antecedent to 3-methylisoindolin-1-one, a core structure found in a variety of biologically active compounds.[1] Furthermore, with appropriate functional group manipulation, it can be envisioned as a key intermediate in the synthesis of substituted phthalazines, another important class of heterocyclic compounds with diverse pharmacological properties.

Proposed Application I: Synthesis of 3-Methylisoindolin-1-one

The intramolecular cyclization of this compound to form 3-methylisoindolin-1-one can be approached through several strategic pathways. Below, we detail two plausible and mechanistically distinct methods.

Pathway A: Acid-Catalyzed Intramolecular Cyclization

This approach leverages the ability of a strong acid to activate the nitrile group towards nucleophilic attack by the adjacent hydroxyl group. The reaction is envisioned to proceed through the formation of a nitrilium ion, which is then trapped intramolecularly by the alcohol. Subsequent tautomerization and hydrolysis of the resulting imine would afford the desired lactam. This method is attractive for its atom economy and operational simplicity.

Protocol 1: Acid-Catalyzed Synthesis of 3-Methylisoindolin-1-one

Objective: To effect the direct intramolecular cyclization of this compound to 3-methylisoindolin-1-one.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add glacial acetic acid to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-methylisoindolin-1-one.

Pathway B: Oxidation-Reductive Cyclization

This two-step sequence offers an alternative route that avoids the harsh conditions of strong acid catalysis. The first step involves the oxidation of the secondary alcohol to the corresponding ketone, 2-acetylbenzonitrile. The subsequent step would then involve an intramolecular reaction, potentially a reductive amination, to form the isoindolinone.

Protocol 2: Two-Step Synthesis of 3-Methylisoindolin-1-one via Oxidation and Reductive Cyclization

Step 1: Oxidation to 2-Acetylbenzonitrile

Objective: To oxidize the secondary alcohol of this compound to a ketone.

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite® or Silica Gel

Procedure:

-

Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 eq) in anhydrous dichloromethane, add the chosen oxidizing agent (PCC or DMP, 1.5 eq) in one portion at room temperature.

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® or silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the filter cake with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure to obtain crude 2-acetylbenzonitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Reductive Cyclization

Objective: To convert 2-acetylbenzonitrile to 3-methylisoindolin-1-one.

Materials:

-

2-Acetylbenzonitrile (from Step 1)

-

Ammonia source (e.g., Ammonium acetate or a solution of ammonia in methanol)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Raney Nickel)

-

Methanol or Ethanol

Procedure:

-

Reaction Setup: Dissolve 2-acetylbenzonitrile (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Imine Formation: Add an excess of the ammonia source (e.g., ammonium acetate, 5.0 eq).

-

Reduction: Cool the mixture to 0 °C and add the reducing agent (e.g., NaBH₄, 2.0 eq) portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield 3-methylisoindolin-1-one.

Proposed Application II: Synthesis of 4-Methylphthalazin-1(2H)-one

By modifying the reaction conditions, this compound can also be a precursor to the phthalazine ring system. This transformation would likely proceed through the intermediate 2-acetylbenzonitrile, which can then undergo condensation with hydrazine.

Protocol 3: Synthesis of 4-Methylphthalazin-1(2H)-one

Objective: To synthesize 4-methylphthalazin-1(2H)-one from this compound.

Step 1: Oxidation to 2-Acetylbenzonitrile

Follow the procedure outlined in Protocol 2, Step 1.

Step 2: Condensation with Hydrazine

Objective: To cyclize 2-acetylbenzonitrile with hydrazine to form the phthalazinone.

Materials:

-

2-Acetylbenzonitrile (from Step 1)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or Acetic Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetylbenzonitrile (1.0 eq) in ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the solution.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield 4-methylphthalazin-1(2H)-one.

Data Presentation: Summary of Proposed Reaction Conditions

| Target Molecule | Pathway | Key Reagents | Solvent | Temperature |

| 3-Methylisoindolin-1-one | Acid-Catalyzed Cyclization | H₂SO₄ | Acetic Acid | 80 °C |

| 3-Methylisoindolin-1-one | Oxidation-Reductive Cyclization | 1. PCC or DMP2. NH₄OAc, NaBH₄ | 1. DCM2. Methanol | 1. Room Temp.2. 0 °C to RT |

| 4-Methylphthalazin-1(2H)-one | Oxidation-Condensation | 1. PCC or DMP2. N₂H₄·H₂O | 1. DCM2. Ethanol | 1. Room Temp.2. Reflux |

Visualization of Synthetic Pathways

Caption: Proposed synthetic routes from this compound.

Scientific Integrity and Forward Look

It is imperative to underscore that the protocols detailed herein are proposed synthetic routes based on established chemical principles. As with any novel synthetic endeavor, empirical validation and optimization of reaction conditions are essential. The choice of reagents, solvents, temperatures, and reaction times may require adjustment to achieve optimal yields and purity.

The value of this compound as a building block lies in its potential for the diastereoselective or enantioselective synthesis of 3-substituted isoindolinones, given the chiral center present in the starting material. Future work should explore the retention or inversion of this stereochemistry during cyclization, which could provide a significant advantage in the synthesis of chiral drug candidates.

References

A comprehensive list of references will be compiled upon the validation and publication of these proposed synthetic routes. The foundational principles for these protocols are derived from standard organic chemistry literature and analogous transformations reported for similar substrates. The following citations provide context for the importance of the target heterocyclic systems:

- Bai, Y., et al. (2021). The use of a simple undivided cell with carbon electrodes enables an efficient and practical electrochemical reduction of cyclic imides at room temperature to provide hydroxylactams and lactams in a controllable manner. Organic Letters, 23, 2298-2302.

- Shi, L., et al. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines. Organic Letters, 14, 1876-1879.

- Zhang, J., et al. (2025). An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines. The Journal of Organic Chemistry, 90, 691-699.

- El-Gendy, M. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12180.

- El-Sayed, M. A.-A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9453.

- Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(2).

- Singh, R., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega, 7(49), 45019–45032.

Sources

Troubleshooting & Optimization

Preventing over-reduction of the nitrile group in "2-(1-Hydroxyethyl)benzonitrile" synthesis

Welcome to the technical support guide for the synthesis of 2-(1-Hydroxyethyl)benzonitrile. This document is designed for researchers, chemists, and drug development professionals who are performing the selective reduction of 2-acetylbenzonitrile. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the prevention of nitrile group over-reduction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My final product analysis (NMR/MS) shows a significant amount of a primary amine, 2-(1-hydroxyethyl)benzylamine, instead of the desired nitrile. What is causing this?

This is a classic case of over-reduction. The reducing agent you have used is too powerful and has reduced both the ketone (acetyl group) and the nitrile group. Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) will readily reduce nitriles to primary amines.[1][2][3] To achieve the desired selectivity, you must use a milder reducing agent.

Q2: What is the most reliable and selective reducing agent for converting 2-acetylbenzonitrile to this compound?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a chemoselective agent that rapidly reduces aldehydes and ketones but is generally unreactive towards nitriles under standard protic solvent conditions (e.g., methanol, ethanol) at or below room temperature.[4][5] This high degree of selectivity makes it ideal for your synthesis.

Q3: I tried using catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) and still observed nitrile reduction. Can this method work?

While catalytic hydrogenation is a powerful reduction technique, achieving high selectivity between a ketone and a nitrile is challenging. Many common catalysts, including Raney Nickel and Palladium on Carbon, are effective for nitrile hydrogenation to primary amines.[6][7] Success often depends on fine-tuning reaction conditions such as catalyst type, solvent, temperature, pressure, and the use of additives, which can be complex and time-consuming.[8][9] For predictable and high-yield synthesis of this compound, hydride reduction with NaBH₄ is superior.

Q4: How critical is temperature control during the reduction?

Temperature control is crucial. Even with a selective reagent like NaBH₄, higher temperatures can increase its reducing power and may lead to undesired side reactions. The reduction of ketones with NaBH₄ is typically exothermic. Therefore, the reaction should be cooled in an ice bath (0-5 °C) during the addition of the hydride to maintain control and maximize selectivity.[4]

Part 2: In-Depth Troubleshooting Guide

This guide provides a deeper understanding of the chemical principles and offers solutions to complex problems.

Understanding Functional Group Reactivity

The core of this synthesis lies in the difference in reactivity between a ketone and a nitrile towards nucleophilic hydride reagents.

-

Ketones: The carbonyl carbon is highly electrophilic due to the polarization of the C=O double bond. It is readily attacked by mild hydride donors like NaBH₄.

-

Nitriles: The carbon atom of the nitrile group (C≡N) is also electrophilic, but the triple bond is less polarized and generally less reactive than a carbonyl group.[1][2] It requires a more potent reducing agent, such as LiAlH₄, or specific catalytic conditions to be reduced.[10]

The over-reduction pathway involves the complete reduction of the nitrile to a primary amine, which proceeds through an intermediate imine.

Caption: Desired vs. Undesired Reduction Pathways.

Reagent Selection: A Comparative Analysis

Choosing the correct reducing agent is the single most important factor for success. The table below summarizes the suitability of common hydride reagents for this specific synthesis.

| Reagent | Formula | Typical Use | Selectivity for Ketone over Nitrile | Recommendation |

| Sodium Borohydride | NaBH₄ | Reduction of aldehydes & ketones | Excellent | Highly Recommended |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective reduction | Poor (reduces both)[3] | Do NOT Use |

| Diisobutylaluminium Hydride | DIBAL-H | Reduces esters/nitriles to aldehydes[6][10] | Poor/Variable | Not Recommended |

| L-Selectride® | Li[HB(s-Bu)₃] | Bulky, stereoselective ketone reduction[11][12] | Excellent | Suitable, but NaBH₄ is more cost-effective and sufficient. |

Troubleshooting Flowchart

If your reaction has failed or produced a low yield, use this flowchart to diagnose the issue.

Caption: A logical guide to troubleshooting common synthesis problems.

Part 3: Recommended Experimental Protocol

This section provides a reliable, step-by-step procedure for the selective reduction of 2-acetylbenzonitrile.

Objective: To synthesize this compound with high yield and purity by selectively reducing the ketone functional group.

Materials and Reagents:

-

2-Acetylbenzonitrile[13]

-

Sodium borohydride (NaBH₄), powder

-

Methanol (MeOH), ACS grade

-

Deionized water

-

Ethyl acetate, ACS grade

-

Brine (saturated aq. NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylbenzonitrile (1.0 eq) in methanol (approx. 10 mL per gram of starting material).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Reagent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (1.1-1.2 eq) to the solution in small portions over 15-20 minutes.

-

Expert Tip: Portion-wise addition is critical to control the exothermic reaction and prevent a sudden temperature increase, which could compromise selectivity.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water (approx. 5 mL per gram of starting material). You may observe gas evolution (hydrogen); ensure adequate ventilation.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL per gram of starting material).

-

Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine. This removes any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Concentration: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography if necessary.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

-

ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester? Retrieved from [Link]

- Brown, H. C., & Garg, C. P. (1961). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

-

The Organic Chemist. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

- Sibi, M. P., & Sausker, J. B. (2006). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. The Journal of Organic Chemistry, 71(25), 9473-9476.

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Retrieved from [Link]

- Wang, L., et al. (2021). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering, 6(12), 2323-2330.

-

VTechWorks. (n.d.). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. Retrieved from [Link]

-

ResearchGate. (2009). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]

- Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(7), 1559-1564.

-

Grokipedia. (n.d.). L-selectride. Retrieved from [Link]

- Al-Aseer, M. A., & Smith, S. G. (1984). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 721-724.

-

PrepChem.com. (n.d.). Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for one-step synthesis of benzonitrile from benzaldehyde and ionic liquid type hydroxylammonium salt. Retrieved from [Link]